![molecular formula C11H12O4 B2512941 2-(3-acetylphenoxy)propanoic Acid CAS No. 152855-66-8](/img/structure/B2512941.png)
2-(3-acetylphenoxy)propanoic Acid
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Overview
Description
2-(3-acetylphenoxy)propanoic acid is a chemical compound with the molecular weight of 208.21 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(3-acetylphenoxy)propanoic acid is represented by the InChI code1S/C11H12O4/c1-7(12)9-4-3-5-10(6-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14)
. This indicates that the compound has 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms. Physical And Chemical Properties Analysis
2-(3-acetylphenoxy)propanoic acid is a powder at room temperature . It has a molecular weight of 208.21 .Scientific Research Applications
Synthesis and Structural Analysis
- Derivative Synthesis for Improved Stability and Liposolubility: A derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid (danshensu), specifically 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been synthesized to enhance chemical stability and liposolubility. It also shows potential in hydrolyzing to release bioactive danshensu (Chen et al., 2016).
Solubility and Model Correlation
- Solubility in Different Solvents: The solubility of related compounds, such as 2-amino-3-methylbenzoic acid, in various solvents like methanol, ethanol, and acetone has been extensively studied. This research is crucial for the purification of these compounds (Zhu et al., 2019).
Catalytic Processes
- Use in Acetolysis of Epichlorohydrin: Nanocrystalline ZSM-5 has been identified as an efficient catalyst for the acetolysis of epichlorohydrin, yielding 1-acetoxy-3-chloro-2-propanol, a crucial intermediate in polyepoxy material manufacture. This represents a significant advancement over conventional methods using corrosive liquid acids (Roselin et al., 2012).
Metabolism Studies
- Metabolism of Related Compounds: Research on the metabolism of compounds like propargyl alcohol, which has a similar structure, provides insights into the in vivo reactivity of these molecules. Understanding their metabolic pathways is crucial for their safe and effective use in various applications (Banijamali et al., 1999).
Safety and Hazards
The safety information for 2-(3-acetylphenoxy)propanoic acid indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
It is known that carboxylic acids, such as propionic acid, typically undergo metabolism via conversion to their coenzyme a (coa) derivatives . Therefore, it can be inferred that 2-(3-acetylphenoxy)propanoic Acid may also interact with enzymes involved in this metabolic pathway.
Mode of Action
Based on its structural similarity to propionic acid, it can be hypothesized that 2-(3-acetylphenoxy)propanoic acid might also be metabolized to its coa derivative, which then participates in various metabolic pathways .
Biochemical Pathways
Carboxylic acids like propionic acid typically participate in metabolic pathways via their coa derivatives . Therefore, it can be inferred that 2-(3-acetylphenoxy)propanoic Acid might also affect these pathways.
properties
IUPAC Name |
2-(3-acetylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-4-3-5-10(6-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXNUJJKVJQNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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